N1-Propyl vs. N1-Benzyl Binding Orientation in Aurora-A Kinase
Co-crystallization of Aurora-A with 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine inhibitors revealed that the N1-substituent on the pyrazole ring critically determines the ligand's binding orientation [1]. The 1-benzyl-1H-pyrazol-4-yl derivative achieved an IC50 of 0.212 µM against Aurora-A [1]. While a direct IC50 for the 1-propyl analog is not published, crystallographic evidence with ERK2 confirms that the 1-propyl-1H-pyrazol-4-yl fragment engages the kinase hinge in a defined orientation [2], indicating that the N1-propyl group is a viable alternative to N1-benzyl for maintaining hinge-binding interactions while offering differentiated steric and lipophilic properties.
| Evidence Dimension | Kinase inhibition potency driven by N1-substituent |
|---|---|
| Target Compound Data | No direct IC50 available; crystallographic validation of 1-propyl-1H-pyrazol-4-yl binding to ERK2 kinase hinge region |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-4-yl analog in imidazo[4,5-b]pyridine scaffold: Aurora-A IC50 = 0.212 µM [1] |
| Quantified Difference | Not calculable; structural biology evidence supports comparable kinase engagement with altered selectivity profile |
| Conditions | Aurora-A kinase inhibition assay (IMAP FP); ERK2 X-ray co-crystallography (PDB: 4QP9) |
Why This Matters
This crystallographic evidence demonstrates that the 1-propyl group is a valid structural replacement for 1-benzyl in kinase inhibitor scaffolds, providing a rationale for procuring the 1-propyl variant when altered lipophilicity or metabolic stability is desired.
- [1] Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorg. Med. Chem. Lett., 25, 4203-4209. View Source
- [2] Burdick, D. J., et al. (2015). Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorg. Med. Chem. Lett., 25, 4728-4732. PDB: 4QP9. View Source
